N-(5-Methylpyridin-2-YL)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Methylpyridin-2-YL)pyrrolidine-2-carboxamide is a chemical compound with the molecular formula C11H15N3O. It is a derivative of pyrrolidine and pyridine, which are both important scaffolds in medicinal chemistry. This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylpyridin-2-YL)pyrrolidine-2-carboxamide typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with pyrrolidine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and are performed at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-Methylpyridin-2-YL)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(5-Methylpyridin-2-YL)pyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Methylpyridin-2-YL)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Pyridyl)pyrrolidine-2-carboxamide
- N-(3-Methylpyridin-2-YL)pyrrolidine-2-carboxamide
- N-(4-Methylpyridin-2-YL)pyrrolidine-2-carboxamide
Uniqueness
N-(5-Methylpyridin-2-YL)pyrrolidine-2-carboxamide is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its binding affinity and selectivity towards certain biological targets. This structural uniqueness can result in distinct biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O/c1-8-4-5-10(13-7-8)14-11(15)9-3-2-6-12-9/h4-5,7,9,12H,2-3,6H2,1H3,(H,13,14,15) |
InChI Key |
LECYFWHVJWEUFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.